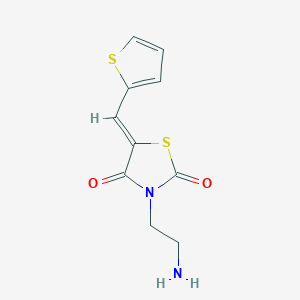
3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine-2,4-dione family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione typically involves the condensation of a thiazolidine-2,4-dione derivative with a thiophene aldehyde under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine-2,4-dione ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of thiazolidine-2,4-dione are often explored for their potential as therapeutic agents, particularly in the treatment of diabetes and other metabolic disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for 3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Thiophene Derivatives: Compounds containing the thiophene ring, often exhibiting diverse biological activities.
Uniqueness
3-(2-Aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine-2,4-dione core with the thiophene ring and the aminoethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10N2O2S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
(5Z)-3-(2-aminoethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S2/c11-3-4-12-9(13)8(16-10(12)14)6-7-2-1-5-15-7/h1-2,5-6H,3-4,11H2/b8-6- |
Clé InChI |
OIWQNIDSQBDLEN-VURMDHGXSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |
SMILES canonique |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


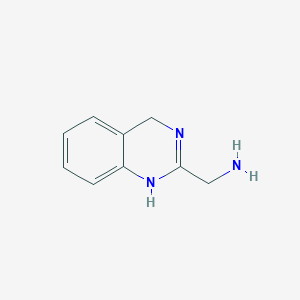
![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)

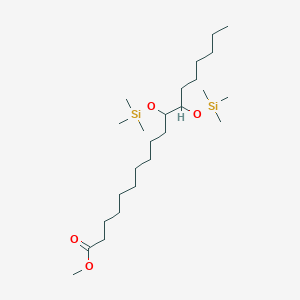
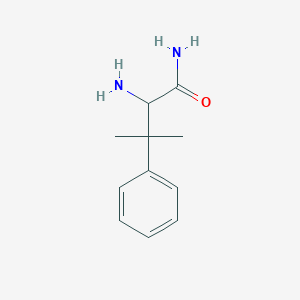
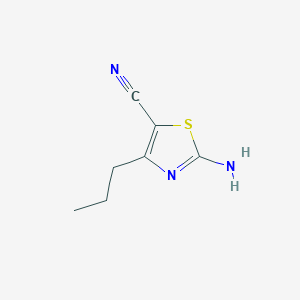
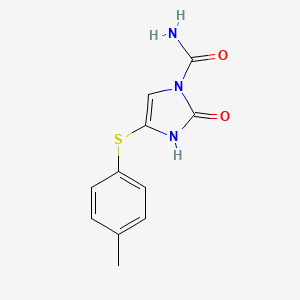
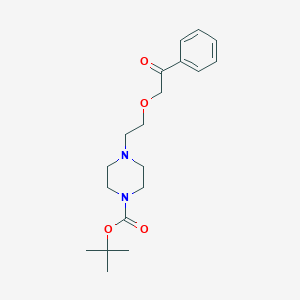
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)

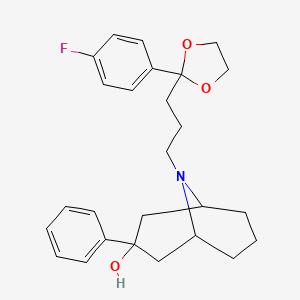
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
